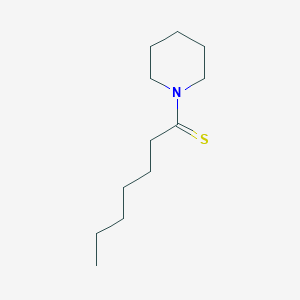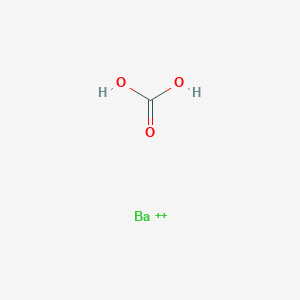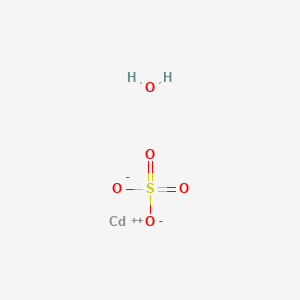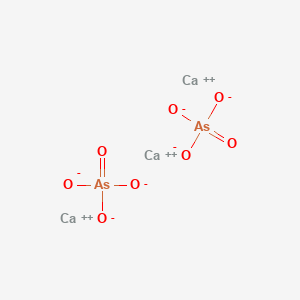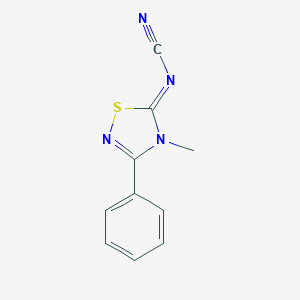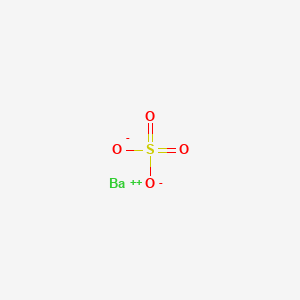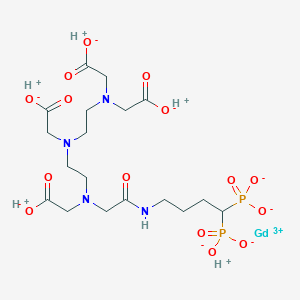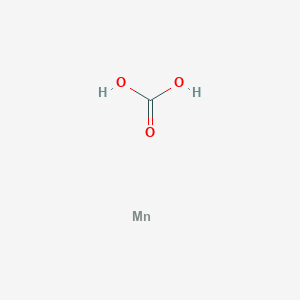
碳酸锰
描述
Manganese carbonate is a chemical compound with the formula MnCO₃. It naturally occurs as the mineral rhodochrosite but is typically produced industrially. It is a pale pink, water-insoluble solid. Manganese carbonate is used in various applications, including as an additive in plant fertilizers, in health foods, ceramics, and concrete stains .
科学研究应用
Manganese carbonate has a wide range of applications in scientific research:
作用机制
Target of Action
Manganese carbonate, with the chemical formula MnCO3, is a compound that primarily targets manganese (II) ions . These ions play a crucial role in various biological and industrial processes . In the realm of cancer treatment, manganese ions within nanomaterials have shown potential in catalyzing chemodynamic therapy (CDT) and enhancing MRI imaging .
Mode of Action
Manganese carbonate is insoluble in water but hydrolyses upon treatment with acids to give water-soluble salts . It decomposes with the release of carbon dioxide at 200 °C, a process known as calcining, to give MnO . This reaction can be represented as follows:
MnCO3+0.44O2→MnO+CO2MnCO_3 + 0.44 O_2 \rightarrow MnO + CO_2 MnCO3+0.44O2→MnO+CO2
This method is sometimes employed in the production of manganese dioxide, which is used in dry-cell batteries and for ferrites .
Biochemical Pathways
The biochemical pathways affected by manganese carbonate are primarily related to the oxidation of Mn(II). Manganese (II) ions form salts with all the common anions . Most of these salts are readily soluble in water, facilitating various biochemical reactions . Manganese-based nanomaterials have been found to increase intracellular ROS and highly toxic ˙OH, thereby effectively inhibiting the proliferation of certain cancer cells .
Pharmacokinetics
The pharmacokinetics of manganese carbonate, particularly in the form of nanoparticles, involves enhanced drug absorption and mitochondrial targeted delivery . .
Result of Action
The action of manganese carbonate results in various molecular and cellular effects. For instance, in the context of cancer treatment, the interaction of manganese-based nanomaterials with cancer cells leads to increased intracellular ROS and highly toxic ˙OH . This effectively inhibits the proliferation of both chemosensitive and chemoresistant cancer cells .
Action Environment
The action of manganese carbonate can be influenced by various environmental factors. For example, in boreal forests, higher levels of manganese in the soil have been found to stimulate the decomposition of soil organic matter, releasing more carbon dioxide . Industrial processes, such as metal smelting or combustion of manganese-containing fuels, can release airborne manganese which is later deposited in soils downwind . This human activity can disturb the natural carbon cycle, leading to an increase in atmospheric carbon dioxide concentrations .
生化分析
Biochemical Properties
The unique properties of these nanoparticles allow for the development of new technologies and therapies . Manganese is essential for living organisms as an enzyme cofactor .
Cellular Effects
The effects of manganese carbonate on cells are complex and multifaceted. Some studies suggest that exposure to manganese can lead to neurological disorders, including a condition similar to Parkinson’s disease . Other data suggest that functionalized nanoparticles of manganese carbonate could have negligible toxicity and novel promising properties .
Molecular Mechanism
It is known that manganese carbonate can transform into manganese oxide/hydroxide when it comes into contact with an aqueous solution . This transformation is believed to be responsible for the observed supercapacitive performance of manganese carbonate .
Temporal Effects in Laboratory Settings
In laboratory settings, manganese carbonate has been observed to transform completely to Mn3O4 in the first or second cycle of charge-discharge, and thereafter, Mn3O4 performs the reversible electrochemical charge-discharge cycling to enable high and stable capacitance .
Dosage Effects in Animal Models
The effects of manganese carbonate on animal models have not been extensively studied. Given the potential neurological effects of manganese exposure, it is crucial to carefully control the dosage in any such studies .
Metabolic Pathways
Manganese carbonate is involved in several metabolic pathways due to its role as an enzyme cofactor
准备方法
Synthetic Routes and Reaction Conditions: Manganese carbonate can be synthesized by treating aqueous solutions of manganese(II) nitrate with ammonia and carbon dioxide, leading to the precipitation of the faintly pink solid . The reaction can be represented as: [ \text{Mn(NO}_3\text{)}_2 + \text{NH}_3 + \text{CO}_2 \rightarrow \text{MnCO}_3 + \text{NH}_4\text{NO}_3 ]
Industrial Production Methods: Industrially, manganese carbonate is produced by the reaction of manganese(II) salts with sodium carbonate or ammonium carbonate. The process involves dissolving manganese(II) salts in water and then adding a carbonate source to precipitate manganese carbonate .
Types of Reactions:
Oxidation: Manganese carbonate decomposes upon heating to form manganese(II) oxide and carbon dioxide. The reaction is as follows: [ \text{MnCO}_3 \rightarrow \text{MnO} + \text{CO}_2 ]
Hydrolysis: Manganese carbonate hydrolyzes in the presence of acids to form water-soluble manganese salts.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to hydrolyze manganese carbonate.
Major Products:
Manganese(II) oxide (MnO): Formed upon decomposition.
Manganese salts: Formed upon hydrolysis with acids.
相似化合物的比较
Calcium carbonate (CaCO₃): Similar in structure but used primarily in the construction industry and as a dietary supplement.
Magnesium carbonate (MgCO₃): Used in antacids and as a drying agent.
Iron carbonate (FeCO₃): Used in the steel industry and as a pigment.
Uniqueness of Manganese Carbonate: Manganese carbonate is unique due to its specific applications in agriculture as a micronutrient, its role in the production of manganese dioxide for batteries, and its use in the synthesis of manganese-based nanomaterials for medical applications .
属性
IUPAC Name |
manganese(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWCXZJXESXBBY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnCO3, CMnO3 | |
| Record name | manganese(II) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042108 | |
| Record name | Manganese(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.947 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Rose-colored crystals; [HSDB] Tarnishes to light brown; [Merck Index] Hygroscopic solid; Practically insoluble in water: 0.065 g/L @ 25 deg C; [MSDSonline] | |
| Record name | Carbonic acid, manganese(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2551 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility product in water: 8.8X10-11, Sol in dil acid; insol in water or alcohol, SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA, Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute. | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.7 | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
IMPURITIES MAY BE CALCIUM OXIDE AND SODIUM OXIDE. | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pink to almost white powder when freshly precipitated; rhombohedral, calcite structure, Rose-colored crystals, almost white when precipitated., Pink solid trigonal | |
CAS No. |
598-62-9, 17375-37-0 | |
| Record name | Manganese carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, manganese salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, manganese(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, manganese salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZV57512ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes >200 °C | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



